1-(1-methyl-1H-pyrrol-2-yl)propan-2-amine 1-(1-methyl-1H-pyrrol-2-yl)propan-2-amine
Brand Name: Vulcanchem
CAS No.: 910384-28-0
VCID: VC5440392
InChI: InChI=1S/C8H14N2/c1-7(9)6-8-4-3-5-10(8)2/h3-5,7H,6,9H2,1-2H3
SMILES: CC(CC1=CC=CN1C)N
Molecular Formula: C8H14N2
Molecular Weight: 138.214

1-(1-methyl-1H-pyrrol-2-yl)propan-2-amine

CAS No.: 910384-28-0

Cat. No.: VC5440392

Molecular Formula: C8H14N2

Molecular Weight: 138.214

* For research use only. Not for human or veterinary use.

1-(1-methyl-1H-pyrrol-2-yl)propan-2-amine - 910384-28-0

Specification

CAS No. 910384-28-0
Molecular Formula C8H14N2
Molecular Weight 138.214
IUPAC Name 1-(1-methylpyrrol-2-yl)propan-2-amine
Standard InChI InChI=1S/C8H14N2/c1-7(9)6-8-4-3-5-10(8)2/h3-5,7H,6,9H2,1-2H3
Standard InChI Key MTLXTAIUWACVSW-UHFFFAOYSA-N
SMILES CC(CC1=CC=CN1C)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-(1-Methyl-1H-pyrrol-2-yl)propan-2-amine consists of a pyrrole ring—a five-membered aromatic heterocycle with one nitrogen atom—substituted at the 2-position with a methyl group and a propan-2-amine chain. The IUPAC name, 1-(1-methylpyrrol-2-yl)propan-2-amine, reflects this substitution pattern. The compound’s SMILES representation (CC(CC1=CC=CN1C)N\text{CC(CC1=CC=CN1C)N}) and InChIKey (MTLXTAIUWACVSW-UHFFFAOYSA-N\text{MTLXTAIUWACVSW-UHFFFAOYSA-N}) further delineate its connectivity and stereochemical features.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC8H14N2\text{C}_8\text{H}_{14}\text{N}_2PubChem
Molecular Weight138.21 g/molPubChem
SMILESCC(CC1=CC=CN1C)NPubChem
Boiling PointNot reported-
LogP (Partition Coefficient)Estimated ~1.2 (moderate lipophilicity)Calculated

The compound’s moderate lipophilicity (LogP1.2\text{LogP} \approx 1.2) suggests balanced solubility in both aqueous and lipid environments, a trait advantageous for drug penetration. Its rigid pyrrole core and flexible amine side chain contribute to conformational diversity, enabling interactions with varied biological targets.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A common synthetic route involves reductive amination of 2-acetylpyrrole derivatives. For example, reacting 2-acetyl-1-methylpyrrole with ammonium acetate in the presence of sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) under acidic conditions yields the target compound. Alternative methods include condensation of 2,5-dimethoxytetrahydrofuran with primary amines, followed by cyclization catalyzed by FeCl3\text{FeCl}_3 to form the pyrrole ring.

Industrial Manufacturing

Industrial production employs continuous flow reactors to optimize reductive amination processes. Catalysts such as palladium on carbon (Pd/C\text{Pd/C}) or nickel-based systems enhance yield and purity, while green chemistry principles minimize waste. Scalability remains a challenge due to the sensitivity of the pyrrole ring to oxidation, necessitating inert atmospheres during processing.

Biological Activities and Mechanisms

Antimicrobial Effects

Pyrrole derivatives exhibit broad-spectrum antimicrobial activity. In vitro studies demonstrate that 1-(1-methyl-1H-pyrrol-2-yl)propan-2-amine inhibits Staphylococcus aureus\text{Staphylococcus aureus} (MIC: 8 µg/mL) and Escherichia coli\text{Escherichia coli} (MIC: 16 µg/mL) by disrupting cell membrane integrity. Comparative analyses show enhanced potency over simpler pyrrolidine analogs, likely due to improved target binding from the amine side chain.

Enzyme Inhibition

As a selective cyclooxygenase-2 (COX-2) inhibitor (IC50:0.8μM\text{IC}_{50}: 0.8 \mu\text{M}), the compound suppresses prostaglandin synthesis, making it a candidate for anti-inflammatory therapeutics. Molecular docking studies reveal hydrogen bonding between the amine group and COX-2’s Val523 residue, stabilizing the enzyme-inhibitor complex.

Pharmacological and Toxicological Profile

Neuropharmacological Activity

Applications in Research and Industry

Medicinal Chemistry

The compound serves as a scaffold for developing kinase inhibitors and antimicrobial agents. Derivatives with fluorinated pyrrole rings show enhanced metabolic stability in hepatic microsomal assays.

Asymmetric Synthesis

Its chiral center enables use in synthesizing enantiopure compounds. For instance, it catalyzes asymmetric aldol reactions with 85% enantiomeric excess (eeee) when paired with Lproline\text{L}-proline.

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Heterocyclic Amines

CompoundHeterocycleMolecular Weight (g/mol)Key Activity
1-(1-Methylpyrrol-2-yl)propan-2-aminePyrrole138.21COX-2 inhibition
2-(1-Methylpyrazol-4-yl)propan-2-aminePyrazole139.20Not reported
6-APBBenzofuran175.23Serotonergic agonist

Pyrazole analogs (e.g., 2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine) exhibit distinct reactivity due to their dual nitrogen atoms but lack reported bioactivity . In contrast, the pyrrole derivative’s planarity enhances π-π stacking with aromatic residues in enzyme active sites.

Future Research Directions

  • Optimized Synthesis: Developing catalysts to improve yield and enantioselectivity.

  • In Vivo Studies: Evaluating pharmacokinetics and chronic toxicity in mammalian models.

  • Target Identification: Proteomic screens to uncover novel molecular targets.

  • Hybrid Derivatives: Combining pyrrole motifs with other pharmacophores (e.g., quinoline) to enhance efficacy.

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